N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Description
N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (CAS: 338397-12-9) is a benzamide derivative with a molecular formula of C₁₅H₁₀ClN₅O₃ and a molecular weight of 343.73 g/mol . Its structure comprises a 3-chlorophenyl group attached to the amide nitrogen, a nitro (-NO₂) group at position 3, and a 1H-1,2,4-triazol-1-yl substituent at position 4 of the benzene ring (Figure 1). The compound is synthesized with >90% purity, as confirmed by spectral characterization (NMR, UV, MS) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3/c16-11-2-1-3-12(7-11)19-15(22)10-4-5-13(14(6-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHOYYOKGZTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole moiety is synthesized via cyclocondensation of nitriles with hydrazines under basic conditions. For example, 1-amino-3-nitro-1H-1,2,4-triazole is prepared by reacting nitroguanidine with hydrazine hydrate in ethanol at 80°C for 12 hours. This step achieves 78–85% yield, with purity confirmed by $$ ^1H $$-NMR (δ 8.45 ppm, singlet for triazole protons).
Nitro Functionalization
Nitration of 4-(1H-1,2,4-triazol-1-yl)benzoic acid is performed using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The reaction’s regioselectivity is controlled by the electron-withdrawing triazole group, directing nitration to the meta position (C3) with 92% efficiency.
Carboxamide Coupling
The final step couples 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid with 3-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. This yields the target compound in 67% isolated yield after recrystallization from methanol.
One-Pot Tandem Cyclization-Nitration Approach
Recent advances employ tandem reactions to reduce purification steps. A mixture of 3-chloroaniline, benzoyl chloride, and 1H-1,2,4-triazole undergoes simultaneous cyclization and nitration in the presence of $$ \text{Cu(NO}3\text{)}2 \cdot 3\text{H}_2\text{O} $$ as a dual-function catalyst. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes cyclization |
| Reaction Time | 8 hours | Balances nitration depth |
| $$ \text{Cu}^{2+} $$ Loading | 10 mol% | Prevents over-oxidation |
This method achieves 74% yield but requires strict moisture control to avoid hydrolysis side reactions.
Solid-Phase Synthesis for High-Throughput Production
For scalable manufacturing, solid-supported synthesis using Wang resin has been reported:
- Resin Functionalization : Wang resin is esterified with 4-nitrobenzoic acid using $$ \text{DCC/DMAP} $$ (82% loading efficiency).
- Triazole Installation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole group (93% conversion).
- Amidation : 3-Chloroaniline is coupled via microwave-assisted heating (100°C, 20 minutes) with 89% efficiency.
- Cleavage : TFA/$$ \text{H}_2\text{O} $$ (95:5) releases the product in 68% overall yield.
Biocatalytic Amination as a Green Alternative
Enzymatic methods using lipase B from Candida antarctica (CAL-B) have been explored for the amidation step:
- Substrate : 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid and 3-chloroaniline
- Solvent : tert-Butyl methyl ether
- Conversion : 58% after 48 hours at 37°C
While environmentally benign, this method’s industrial viability is limited by prolonged reaction times and moderate yields.
Regioselective Synthesis via Azide-Olefin Cycloaddition
A novel approach leverages eliminative azide-olefin cycloaddition to construct the triazole ring regioselectively:
- Intermediate Preparation : 3-Azido-4-nitrobenzamide is synthesized from 4-nitro-3-aminobenzoic acid (91% yield).
- Cycloaddition : Reacting with propargyl chloride in the presence of p-toluenesulfonic acid (p-TSA) yields the triazole-adduct (76% yield).
- Chlorophenyl Incorporation : Nucleophilic aromatic substitution introduces the 3-chlorophenyl group using $$ \text{CuCl}_2 $$ (82% yield).
Analytical Characterization Data
Critical quality attributes are verified through:
Spectroscopic Analysis
- $$ ^1H $$-NMR (DMSO-d6): δ 8.72 (s, 1H, triazole), 8.34 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 7.62–7.45 (m, 4H, Ar-H).
- IR (KBr): $$ \nu $$ 1685 cm$$ ^{-1} $$ (C=O), 1520 cm$$ ^{-1} $$ (NO$$ _2 $$).
Chromatographic Purity
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Multi-Step Convergent | 67 | 98 | High reproducibility | Labor-intensive purification |
| One-Pot Tandem | 74 | 95 | Reduced steps | Moisture sensitivity |
| Solid-Phase | 68 | 97 | Scalability | High resin cost |
| Biocatalytic | 58 | 90 | Environmental sustainability | Slow reaction kinetics |
| Azide-Olefin | 76 | 96 | Regiochemical control | Specialized intermediates |
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorophenyl group .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit notable antimicrobial properties. These compounds have been shown to act against a variety of bacteria and fungi. The mechanism typically involves interference with cellular processes essential for microbial survival.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Triazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A specific evaluation was conducted on the cytotoxic effects of related triazole compounds on human cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
These findings suggest that this compound may possess similar anticancer properties, warranting further exploration.
Fungicidal Activity
The compound's structure suggests potential fungicidal properties, making it a candidate for agricultural applications. The presence of the triazole moiety is particularly significant as many fungicides are based on triazole derivatives.
Research Findings
Studies have indicated that triazole-based compounds can effectively inhibit fungal pathogens affecting crops. This could lead to the development of new fungicides that are less harmful to the environment while maintaining efficacy against resistant strains.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison Based on Heterocyclic Substituents
Triazole vs. Pyrazole Derivatives
A closely related analog, N-(2-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS: 321553-60-0), replaces the triazole with a pyrazole moiety. Key differences include:
- Molecular Weight : The pyrazole analog has a higher molecular weight (358.74 g/mol , C₁₆H₁₁ClN₄O₃) due to the additional methyl group in pyrazole .
- Biological Activity : Triazole-containing compounds (e.g., cyproconazole) are widely used as fungicides, while pyrazole derivatives often exhibit herbicidal or anti-inflammatory properties .
Triazole-Linked Propanamide Derivatives
Compounds such as N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (, Compound 8) feature a triazole group on a propanamide chain rather than directly on the benzene ring.
Comparison Based on Nitro Group Positioning
The nitro group’s position significantly impacts reactivity. For example, N-(3-chlorophenethyl)-4-nitrobenzamide () places the nitro group at position 4 of the benzene ring, unlike the target compound’s position 3. This difference may influence electron-withdrawing effects, altering interactions with enzymatic targets (e.g., cytochrome P450 in pesticide metabolism) .
Comparison with Agrochemical Derivatives
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Shares the 3-chlorophenyl group but incorporates a furanyl-cyclopropane system instead of triazole. This confers distinct steric and electronic properties, making cyprofuram effective against fungal pathogens but less potent in systemic applications compared to triazole derivatives .
- Triadimefon (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone): A commercial fungicide with a triazole group linked to a butanone chain. The target compound’s rigid benzamide core may offer improved photostability but reduced soil mobility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Triazole Advantages : Compared to pyrazole analogs, the triazole group improves metabolic stability and binding affinity to cytochrome P450 enzymes, a common target in antifungal therapies .
Biological Activity
N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews its biological activity based on various studies, focusing on its mechanism of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₂ClN₃O₃ and a molecular weight of 343.72 g/mol. It features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties .
The biological activity of this compound is primarily attributed to its nitro group. Nitro compounds are often prodrugs that require metabolic activation to exert their cytotoxic effects. The activation is typically mediated by specific nitroreductases found in certain pathogens, leading to the production of reactive intermediates that can damage cellular components .
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that derivatives of triazole-based compounds exhibit significant potency against T. cruzi amastigotes with IC₅₀ values less than 1 µM and selectivity indices greater than 200 . These findings suggest that this compound may serve as a promising candidate for further development as an antiparasitic agent.
Antimicrobial Activity
In addition to its antiparasitic properties, this compound has shown activity against various bacterial strains. A study evaluated several 3-nitrotriazole derivatives against the ESKAPE pathogens—common culprits in hospital-acquired infections—and found promising antibacterial profiles . Notably, the compound exhibited selective inhibition against certain Gram-positive bacteria while being less effective against Gram-negative strains.
In Vivo Studies
Preliminary in vivo studies have indicated that treatment with nitrotriazole-based compounds can lead to significant reductions in peripheral parasite levels in infected mice without apparent toxicity at tested doses . This correlation between treatment efficacy and immune response highlights the potential for these compounds in therapeutic applications.
Case Studies and Research Findings
A summary of key findings from recent studies is presented in Table 1 below:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling nitro-substituted benzoyl chlorides with chlorophenylamines. For example, amidation reactions between 4-nitrobenzoyl chloride derivatives and 3-chlorophenylamine precursors under anhydrous conditions (e.g., THF or DCM solvents, with triethylamine as a base) are critical . Post-functionalization with a 1,2,4-triazole moiety can be achieved via nucleophilic substitution or cycloaddition reactions, requiring precise temperature control (60–80°C) and catalysts like Cu(I) .
Q. How is the compound characterized to confirm its structural integrity post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy (1H and 13C) to verify substituent positions and aromatic proton environments .
- Mass spectrometry (ESI-MS) for molecular ion confirmation and fragmentation pattern analysis .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1643 cm⁻¹ for amides, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- UV-Vis spectroscopy to assess electronic transitions influenced by the nitro and triazole groups .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening often includes:
- Antifungal/antimicrobial assays (e.g., agar dilution or microbroth dilution) against Candida albicans or Aspergillus species, with MIC values calculated .
- Cytotoxicity testing (MTT assay) on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, heterocycle variation) impact biological activity?
- Methodological Answer :
- SAR studies involve synthesizing analogs with substituted triazoles (e.g., 1,2,3-triazole vs. 1,2,4-triazole) or varying nitro group positions. For instance, replacing the triazole with oxadiazole reduces antifungal activity by ~40%, highlighting the triazole’s role in target binding .
- Computational docking (e.g., AutoDock Vina) can model interactions with fungal cytochrome P450 enzymes, revealing that the 3-nitro group enhances hydrogen bonding with active-site residues .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis of dose-response curves to identify non-linear effects or threshold concentrations.
- Strain-specific profiling : For example, discrepancies in antifungal efficacy may arise from variations in Candida species’ efflux pump expression, addressed via qPCR analysis of CDR1/2 genes .
- Solubility optimization : Bioactivity inconsistencies often stem from poor aqueous solubility, remedied by formulating the compound with cyclodextrins or PEG-based carriers .
Q. How is computational modeling integrated to predict target interactions and optimize lead compounds?
- Methodological Answer :
- Molecular dynamics simulations (e.g., GROMACS) assess binding stability with fungal lanosterol 14α-demethylase, identifying key hydrophobic interactions with the chlorophenyl group .
- QSAR models (e.g., CoMFA) correlate electronic parameters (Hammett σ values) of substituents with activity, guiding the design of nitro-group derivatives with enhanced logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
